Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
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Overview
Description
Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with an ethyl ester group, an amino group, and a tetrahydronaphthalene moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the complex naphthalene moiety.
Methyl butyrate: Another ester with a different alkyl group and simpler structure.
Uniqueness
Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate stands out due to its unique combination of functional groups and structural complexity. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs .
Properties
Molecular Formula |
C23H37NO2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C23H37NO2/c1-4-6-7-8-9-10-11-18-12-13-20-17-21(15-14-19(20)16-18)23(3,24)22(25)26-5-2/h12-13,16,21H,4-11,14-15,17,24H2,1-3H3 |
InChI Key |
GGIPPBIJUQBAKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(CC(CC2)C(C)(C(=O)OCC)N)C=C1 |
Origin of Product |
United States |
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